Cas no 2138180-22-8 (3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine)

3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine is a brominated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a 2-bromophenyl substituent. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for further functionalization. The bromine atom at the ortho position enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. Its rigid fused-ring system contributes to stability while maintaining compatibility with diverse reaction conditions. The compound's well-defined molecular architecture makes it valuable for structure-activity relationship studies in medicinal chemistry. High purity grades are typically available to ensure reproducibility in research applications.
3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine structure
2138180-22-8 structure
商品名:3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine
CAS番号:2138180-22-8
MF:C12H8BrN3
メガワット:274.116021156311
CID:6405966
PubChem ID:165460136

3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine 化学的及び物理的性質

名前と識別子

    • 2138180-22-8
    • EN300-738400
    • 3-(2-bromophenyl)pyrazolo[1,5-a]pyrimidine
    • 3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine
    • インチ: 1S/C12H8BrN3/c13-11-5-2-1-4-9(11)10-8-15-16-7-3-6-14-12(10)16/h1-8H
    • InChIKey: IQCFJRCARWWAMW-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC=CC=1C1C=NN2C=CC=NC2=1

計算された属性

  • せいみつぶんしりょう: 272.99016g/mol
  • どういたいしつりょう: 272.99016g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 248
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 30.2Ų

3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-738400-1.0g
3-(2-bromophenyl)pyrazolo[1,5-a]pyrimidine
2138180-22-8
1g
$0.0 2023-06-06

3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine 関連文献

3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidineに関する追加情報

Recent Advances in the Study of 3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine (CAS: 2138180-22-8)

The compound 3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine (CAS: 2138180-22-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold is part of the pyrazolopyrimidine family, which is known for its diverse pharmacological activities, including kinase inhibition, anti-inflammatory effects, and anticancer properties. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its biological efficacy in various disease models.

One of the key findings in recent research is the role of 3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine as a potent inhibitor of specific protein kinases involved in cancer cell proliferation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high selectivity for the ABL1 kinase, a target implicated in chronic myeloid leukemia (CML). The study utilized X-ray crystallography to reveal the binding mode of the compound within the kinase's ATP-binding pocket, providing a structural basis for its inhibitory activity. These insights are critical for the design of next-generation kinase inhibitors with improved efficacy and reduced off-target effects.

In addition to its kinase inhibitory properties, 3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine has shown promise as a modulator of inflammatory pathways. A preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This anti-inflammatory activity was attributed to the compound's ability to interfere with the NF-κB signaling pathway, suggesting potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The synthetic accessibility of 3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described a scalable and cost-effective synthesis route for this compound, starting from commercially available 2-bromobenzaldehyde. The optimized procedure features a one-pot cyclization reaction with improved yield (85%) and purity (>98%), addressing previous challenges in large-scale production. This advancement is expected to facilitate further pharmacological studies and preclinical development.

Despite these promising findings, challenges remain in the clinical translation of 3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine. Pharmacokinetic studies in animal models have revealed moderate oral bioavailability (~40%) and rapid metabolism, necessitating further structural modifications to enhance its drug-like properties. Ongoing research is exploring prodrug strategies and formulation approaches to overcome these limitations. Additionally, comprehensive toxicity studies are underway to evaluate the compound's safety profile.

In conclusion, 3-(2-Bromophenyl)pyrazolo[1,5-a]pyrimidine (CAS: 2138180-22-8) represents a versatile scaffold with multiple therapeutic potentials. Recent studies have deepened our understanding of its biological activities and provided practical solutions for its synthesis. Future research directions include structure-activity relationship (SAR) studies to optimize its pharmacological properties and translational studies to evaluate its clinical potential. This compound continues to be a valuable tool for both basic research and drug discovery efforts in the chemical biology and pharmaceutical industries.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd